Lunacrine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82-40-6 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(2R)-8-methoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C16H19NO3/c1-9(2)13-8-11-15(18)10-6-5-7-12(19-4)14(10)17(3)16(11)20-13/h5-7,9,13H,8H2,1-4H3/t13-/m1/s1 |
InChI Key |
FMEKJMQGMONLTQ-CYBMUJFWSA-N |
SMILES |
CC(C)C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C |
Isomeric SMILES |
CC(C)[C@H]1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C |
Canonical SMILES |
CC(C)C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of Lunacrine
Total Synthesis Strategies of Lunacrine and its Stereoisomers
The total synthesis of this compound, including its stereoisomers, has been a significant endeavor, employing various strategic approaches to assemble its complex molecular architecture.
Retrosynthetic Analysis and Key Disconnection Strategies
The retrosynthetic analysis of furoquinoline alkaloids, including this compound, often focuses on the construction of the quinoline (B57606) and furan (B31954) rings. Early syntheses of racemic this compound have been reported fishersci.seresearchgate.net. One approach involved the cyclization of 4-methoxy-3-prenylquinolin-2-ones, followed by catalytic hydrogenation, N-methylation, and subsequent O-methyl group removal at C-4 with lithium bromide to yield racemic this compound fishersci.se. Another pathway involved the reduction of a precursor compound, followed by N-methylation and de-O-methylation, to afford this compound amazonaws.comfishersci.at. For the broader class of furoquinoline alkaloids, the Vilsmeier Haack reaction has been identified as a crucial step for accessing key intermediates, which are then subjected to intramolecular oxidative cyclization ctdbase.org. Additionally, the Fries rearrangement of 7-acyloxyquinolin-2-one and its analogs has been explored as a method to generate useful intermediates for furoquinoline derivative synthesis wikipedia.org.
Enantioselective Synthetic Routes to (S)-(+)-Lunacrine
Enantioselective synthesis, also known as asymmetric synthesis, is a chemical process designed to favor the formation of a specific enantiomer or diastereomer of a compound researchgate.net. The enantioselective synthesis and determination of the absolute configuration of (S)-(+)-Lunacrine have been successfully achieved biorxiv.org. A notable enantioselective route to (S)-(+)-Lunacrine involves the cyclization of (+)-lunacridine fishersci.se. (R)-(+)-Lunacridine, a precursor to (S)-(+)-Lunacrine, was synthesized with a high enantiomeric excess of 97.3% using a chiron approach, starting from L-valine and D-mannitol.
Mechanistic Insights into Critical Steps of this compound Total Synthesis
Critical steps in the total synthesis of furoquinoline alkaloids, which are relevant to this compound, often involve specific cyclization and rearrangement mechanisms. One proposed mechanism for furoquinoline synthesis involves a thermal-induced ring-opening and cyclization reaction. This process typically starts from ortho-aminoaryl-tethered alkylidenecyclopropanes reacting with in situ-generated isocyanates or isothiocyanates. A key intermediate, an isocyanate-tethered alkylidenecyclopropane, is formed, which then undergoes a thermal-induced 6π-electrocyclization to produce an intermediate that subsequently rearranges to yield the corresponding furoquinoline. Another significant pathway involves the Vilsmeier Haack reaction to form a critical intermediate, followed by an intramolecular oxidative cyclization ctdbase.org. The Fries rearrangement of 7-acyloxyquinolin-2-one derivatives also plays a role in generating key intermediates for furoquinoline synthesis wikipedia.org.
Methodological Advancements in Total Synthesis of Furoquinoline Alkaloids
Significant advancements have been made in the methodologies for the total synthesis of furoquinoline alkaloids, addressing limitations such as harsh reaction conditions often associated with earlier synthetic routes. Recent developments include:
Thermal-Induced Ring-Opening and Cyclization: A facile synthetic method utilizes thermal-induced ring-opening and cyclization reactions of ortho-aminoaryl-tethered alkylidenecyclopropanes with in situ-generated isocyanates or isothiocyanates. This metal-free approach offers excellent yields and functional group tolerance.
Microwave-Assisted One-Pot Synthesis: A rapid, solvent-free microwave-assisted method has been developed for the synthesis of novel furoquinolines. This method involves the reaction of 2-hydroxy-3-formyl-quinolines with haloacetamides, ethyl haloacetates, or phenacyl bromides in the presence of potassium carbonate, yielding products in high yields under environmentally friendly conditions.
Transition Metal Catalysis: Palladium/copper-catalyzed carbonylation of α-aminoaryl-tethered alkylidenecyclopropanes has been developed for the synthesis of furoquinoline derivatives, utilizing oxygen as the terminal oxidant.
Vilsmeier Haack and Oxidative Cyclization: The strategic use of the Vilsmeier Haack reaction to construct critical intermediates, followed by intramolecular oxidative cyclization, has proven effective for synthesizing important furoquinoline alkaloids such as dictamnine, robustine, and skimmianine (B1681810) ctdbase.org.
Semisynthesis and Derivatization of this compound Analogs
Semisynthesis and derivatization are crucial for exploring the structural diversity of natural products like this compound and generating analogs with potentially modified properties.
Design and Preparation of Structural Variants
This compound is recognized as a major isopropyl-bearing alkaloid found in Lunasia amara nih.gov. Structural variants of this compound have been identified, including hydroxythis compound and hydroxylunine, which possess hydroxyl groups on their isopropyl moieties nih.gov. The synthesis of racemic this compound from lunasine (B1675446) through the removal of an O-methyl group represents an example of derivatization fishersci.se. Another analog, demethoxythis compound, has also been prepared through a similar reaction sequence to this compound amazonaws.comfishersci.at. Furthermore, natural sources like Lunasia amara have yielded other furanoquinolones, such as 3-oxothis compound and 2,3-dehydrothis compound, highlighting potential targets for synthetic and semisynthetic efforts. The broader field of semisynthesis aims to produce target compounds and new related analogs with modified biological functionality.
Regioselective and Stereoselective Functionalization of the this compound Core
The core structure of this compound, a furo[2,3-b]quinoline, presents challenges and opportunities for precise chemical modification. Enantioselective synthesis of this compound and its related alkaloid, Lunacridine (B1216684), has been successfully achieved. For instance, (S)-(+)-Lunacrine and (R)-(+)-Lunacridine have been synthesized using a chiron approach, starting from L-valine and D-mannitol, demonstrating high enantiomeric excess (97.3% e.e. for (R)-(+)-Lunacridine). rsc.orgcolab.ws
A "neat synthesis" has been reported for (±)-lunacrine, (±)-lunasine, and (±)-demethoxythis compound. This synthetic route involves the conversion of 3-(3-methylbut-1-enyl)-2-quinolones to 2-isopropylfuro-[2,3-b]quinolines, highlighting controlled cyclization to achieve the desired furoquinoline scaffold. researchgate.net Another specific synthetic sequence for this compound (10a) and demethoxythis compound (10b) involves the Prevost reaction of 4-methoxy-3-prenylquinolin-2-one (6), followed by reduction with H2/Pd-C, N-methylation, and de-O-methylation. acs.org These methodologies underscore the importance of regioselective and stereoselective control in constructing the specific furoquinoline ring system and its substituents. While these methods are specific to this compound, broader advancements in regioselective and stereoselective functionalization of quinoline systems, such as gold-catalyzed cascade annulation or palladium-catalyzed annulation, provide a context for the sophisticated approaches employed in synthesizing complex alkaloids. researchgate.netmdpi.commdpi.com
Synthesis of Trifluoroacetyl and Other Biologically Relevant Derivatives
The development of this compound derivatives is crucial for exploring enhanced stability and diverse biological activities. A notable example is the 2'-O-trifluoroacetyl derivative of Lunacridine, a closely related quinoline alkaloid. This derivative was synthesized to improve its stability, which is often a challenge for natural products, thereby making it more suitable for biological assays. [14, Source 20 from previous search, Source 37 from previous search, Source 38 from previous search]
Beyond trifluoroacetyl modifications, other biologically relevant quinoline alkaloids found alongside this compound in Lunasia amara include Lunacridine, Lunasine, Lunamarine, Lunine, Graveoline, Hydroxythis compound, and Hydroxylunine. researchgate.netresearchgate.netipb.ac.id While not all are direct synthetic derivatives of this compound, their co-occurrence and reported biological activities highlight the potential for structural modifications around the furoquinoline core to yield compounds with varied pharmacological profiles.
Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives
SAR studies are fundamental in understanding how structural features of this compound and its analogs contribute to their biological effects, guiding the rational design of new compounds with improved properties.
Elucidation of Pharmacophore Features
Pharmacophore features represent the essential steric and electronic characteristics of a molecule required for optimal interaction with a specific biological target. For quinoline alkaloids, including this compound, these features typically involve hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (H) regions, and aromatic (AR) rings. [Source 23 from previous search, Source 39 from previous search]
Molecular docking studies have been employed to elucidate the binding modes and pharmacophore features of this compound and related quinoline alkaloids. For instance, this compound has been investigated for its interaction with the estrogen receptor alpha (ERα), exhibiting a binding energy of -7.7 kcal/mol. ipb.ac.id Similarly, studies on Lunacridine and other quinoline alkaloids have explored their interactions with enzymes like α-glucosidase, providing insights into the specific molecular contacts (e.g., hydrophobic interactions, hydrogen bonds) crucial for activity. researchgate.net These computational approaches help to define the spatial arrangement of chemical groups necessary for this compound's biological recognition.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of new, untested compounds and provides insights into the molecular properties that govern activity. QSAR models are widely utilized in drug discovery to optimize lead compounds and understand activity trends based on structural variations. [Source 16 from previous search, Source 20 from previous search, Source 6 from current search]
While specific QSAR models exclusively developed for this compound were not explicitly detailed in the available literature, the principles of QSAR have been applied to various quinoline alkaloids and related chemical classes to understand their biological effects, such as anti-tubercular activity. [14, Source 20 from previous search] The application of QSAR methodologies would be instrumental in systematically exploring the chemical space around the this compound core to identify optimal structural modifications for desired bioactivity profiles.
Impact of Substituent Modifications on Preclinical Bioactivity Profiles
Modifications to the this compound core and its substituents significantly impact its preclinical bioactivity. A prime example is the 2'-O-trifluoroacetyl derivative of Lunacridine. This modification not only enhances the compound's stability but also profoundly influences its biological activities. Research has shown that this derivative exhibits DNA intercalation, inhibits topoisomerase II decatenation, and demonstrates significant cytotoxicity against various cancer cell lines, including HeLa, H226, and ATCC MRC-5. [14, Source 20 from previous search, Source 37 from previous search, Source 38 from previous search]
Biosynthesis and Metabolic Pathways of Lunacrine
Elucidation of Biosynthetic Precursors and Intermediates
The foundational structure of quinoline (B57606) alkaloids, including lunacrine, is primarily derived from anthranilic acid. nih.govnih.govbiocrick.comnih.govwikipedia.orgctdbase.orgnih.govtcmsp-e.comuni-freiburg.deresearchgate.net Specifically for furoquinoline alkaloids, the quinoline ring is formed through a biosynthetic condensation reaction involving anthranilic acid and acetic acid, potentially with the involvement of coenzyme-A derivatives. tcmsp-e.comuni-freiburg.de
Following the establishment of the quinoline ring, the characteristic furan (B31954) ring of furoquinoline alkaloids is generated from isoprenoid-substituted compounds. tcmsp-e.com A crucial intermediate in this process involves the attachment of a dimethylallyl group to the C-3 position of a 2,4-dihydroxyquinoline intermediate. It is hypothesized that this dimethylallyl group might initially attach to the C-4 oxygen and subsequently undergo a migration to the C-3 position. tcmsp-e.com Furthermore, 3-prenyl-2-quinolinones have been identified as important precursors to prenyl-, furo-, and pyranoquinoline alkaloids within the Rutaceae family. nih.govmdpi-res.com
Characterization of Key Enzymatic Transformations in this compound Formation
While the precise enzymatic transformations directly involved in this compound formation within Lunasia amara are not extensively detailed in current literature, the general biosynthetic pathway for furoquinoline alkaloids implies specific enzymatic steps. These include condensation reactions to form the quinoline core, followed by enzymatic modifications involving isoprenoid unit attachment and subsequent cyclization to construct the furan ring. The synthetic routes to 2-isopropyl-furo[2,3-b]quinolines, which encompass this compound, involve decarboxylation and further cyclization, suggesting analogous enzymatic processes in the plant. nih.gov Broader studies on alkaloid biosynthesis in other plant systems highlight the involvement of enzymes such as cytochrome P450s in introducing structural diversity through oxidative coupling and other modifications, though their specific roles in this compound formation require further elucidation. nih.govnih.gov
Isotopic Labeling Studies for Pathway Delineation (e.g., Mevalonic Acid Incorporation)
Isotopic labeling studies have been instrumental in tracing the biosynthetic pathway of this compound in Lunasia amara. Notably, mevalonic acid labeled with carbon-14 (B1195169) ([2-14C]mevalonic acid) has been demonstrated to incorporate into the furanoquinoline alkaloid this compound. biocrick.comwikipedia.orgctdbase.orgmcw.edu This incorporation serves as direct evidence that alkaloid biosynthesis, particularly of this compound, is actively occurring within the plant. biocrick.com The observed 0.01% incorporation of mevalonic lactone through the leaves into this compound further supports this finding. biocrick.com
Conversely, experiments involving the administration of sodium acetate[1-14C] or phenylalanine[3-14C] did not result in radioactivity being found in other quinoline alkaloids, such as 4-methoxy-2-phenylquinoline (B373701), in L. amara. This suggests that the quinoline moiety of these alkaloids is derived from anthranilic acid, rather than directly from phenylalanine or certain acetate (B1210297) units. biocrick.comwikipedia.orgctdbase.org The incorporation of mevalonic acid is significant as it is a well-known precursor in the mevalonate (B85504) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—five-carbon building blocks essential for the biosynthesis of isoprenoids. This directly links the isoprenoid-derived portion of this compound, particularly the furan ring, to the mevalonate pathway.
Genetic and Molecular Basis of this compound Biosynthesis in Lunasia amara
Detailed genetic and molecular studies specifically identifying the genes and enzymes responsible for this compound biosynthesis in Lunasia amara are not extensively documented in the current scientific literature. The biosynthesis of complex secondary metabolites like alkaloids often involves intricate gene clusters and a network of enzymes, and elucidating these pathways requires comprehensive genomic and transcriptomic analyses. While such studies have been undertaken for other alkaloid-producing plants, the specific molecular mechanisms underlying this compound formation in Lunasia amara remain an area for future in-depth research.
Comparative Biosynthesis of Related Quinoline and Furoquinoline Alkaloids
Lunasia amara is known to produce a diverse array of quinoline and furoquinoline alkaloids, highlighting a common biosynthetic origin and subsequent diversification. These include, but are not limited to, 3-dimethylallyl-2-quinolones (such as lunacridine (B1216684), lunidine, lunidonine, this compound, lunine, hydroxythis compound, and hydroxylunine), 2-arylquinolines (like 4-methoxy-2-phenylquinoline and graveoliline), 4-quinolones (including 2-phenyl-4-quinolones and lunamarine), and furoquinoline alkaloids (such as kokusagine, skimmianine (B1681810), this compound, lunine, hydroxythis compound, hydroxylunine, and lunasine). nih.govnih.gov
The biosynthesis of these varied quinoline and furoquinoline alkaloids generally commences with anthranilic acid as the common precursor for the quinoline core. tcmsp-e.comuni-freiburg.de The subsequent structural diversity arises from variations in the condensation partners and the modifications of attached C5 (isoprenoid) units. For instance, the furan ring in furoquinoline alkaloids is formed from isoprenoid-substituted compounds, a process shared among many members of this class. tcmsp-e.com
Comparative studies across the Rutaceae family, to which Lunasia amara belongs, reveal shared biosynthetic strategies. Furoquinoline alkaloids like dictamnine, skimmianine, kokusaginine, and γ-fagarine are widely distributed within this family and are all derived from anthranilic acid. tcmsp-e.comuni-freiburg.de The presence of a C5 unit attached to the quinoline skeleton is a common feature among many Rutaceae quinoline alkaloids, with epoxide-containing C5 units often serving as intermediates for the formation of furan or pyran rings. The formation of furoquinoline alkaloids can also involve the elimination of a C3 unit from quinoline alkaloids possessing a furan ring. This intricate network of shared precursors and enzymatic transformations underscores the conserved yet diverse biosynthetic machinery within the Rutaceae family for producing a wide spectrum of quinoline and furoquinoline alkaloids.
Mechanisms of Action at Molecular and Cellular Levels Preclinical Focus
Modulation of Cellular Signaling Pathways
Lunacrine and other alkaloids isolated from Lunasia amara have demonstrated effects on cellular signaling pathways that are critical for cell viability and fate. biosciencedbc.jp
Effects on Cell Proliferation and Apoptosis Signaling Cascades
This compound, as a component of Lunasia amara extracts, has been associated with the inhibition of cell proliferation. biosciencedbc.jp Studies on ethyl acetate (B1210297) extracts of Lunasia amara, which contain this compound as a significant component, showed cell-growth inhibition against human cancer cell lines, including cervical cancer cells (HeLa) and breast cancer cells (T47D), with IC50 values of 71.15 µg/mL and 79.04 µg/mL, respectively. frontiersin.org This inhibition of cell proliferation is a key mechanism leading to anticancer activities. biosciencedbc.jp
Furthermore, the extract's activity against HeLa and H226 cells showed signs of caspase-3/7 mediated apoptotic cell death, indicating that this compound, or related compounds within the extract, can induce apoptosis. nih.govbiosciencedbc.jp Apoptosis, or programmed cell death, is a fundamental process for eliminating unwanted or damaged cells, and its dysregulation is implicated in various diseases, including cancer. researchgate.net Caspases are a family of cysteine proteases that play pivotal roles in the execution phase of apoptosis. researchgate.netnih.gov
Inhibition of Key Regulatory Enzymes (e.g., Topoisomerase II, Caspases)
This compound and related quinoline (B57606) alkaloids from Lunasia amara have been identified as inhibitors of crucial enzymes involved in DNA metabolism and cell death. biosciencedbc.jp
Topoisomerase II Inhibition: this compound has been reported as a topoisomerase II inhibitor. nih.gov More specifically, lunacridine (B1216684), another quinoline alkaloid from Lunasia amara, is a potent inhibitor of human topoisomerase II, with an IC50 value of less than 5 µM. nih.gov Topoisomerase II enzymes are essential for various DNA processes, including replication, transcription, and chromosome segregation, by managing DNA topology. Inhibition of topoisomerase II can lead to DNA damage and subsequent activation of apoptosis in cancer cells, making it a significant target for anticancer drugs.
Interaction with Cytochrome P450 Enzymes (e.g., CYP2D6 inhibition)
The interaction of natural compounds with cytochrome P450 (CYP) enzymes is significant due to their role in drug metabolism and potential for herb-drug interactions. This compound itself has been reported to possess low inhibitory activities against CYP3A4. nih.gov
Other acridone (B373769) alkaloids present in Lunasia amara, such as 5-hydroxygraveoline and lunamarine, have shown moderate and potent inhibition selective for CYP2D6, respectively. nih.gov Lunamarine, in particular, has been identified as a mechanism-based inactivator of CYP2D6. frontiersin.org
Table 1: Inhibition of Cytochrome P450 2D6 by Lunasia amara Alkaloids
| Compound | IC50 (µM) | Enzyme Inhibited |
| Lunamarine | 1.8 | CYP2D6 |
| 5-hydroxygraveoline | 4.7 | CYP2D6 |
Molecular Interactions with Biological Macromolecules
The biological effects of this compound are underpinned by its ability to interact with fundamental biological macromolecules.
DNA Intercalation and Related Nucleic Acid Interactions
DNA intercalation is a mechanism where planar aromatic or heteroaromatic molecules insert themselves between the base pairs of the DNA double helix. This interaction can stabilize the DNA duplex, but it also causes unwinding and lengthening of the DNA, interfering with processes like replication and transcription by impeding the action of topoisomerases.
Receptor Binding and Ligand Affinity Profiling (e.g., in silico docking with breast cancer receptors)
In silico molecular docking studies have been employed to predict the interactions of compounds from Lunasia amara, including this compound and lunacridine, with various biological receptors. biosciencedbc.jp These studies are crucial for understanding potential therapeutic applications, such as in cancer.
Specifically, molecular docking has been performed to assess the affinity of these compounds for breast cancer receptors, including Estrogen Receptor alpha (ERα, PDB ID: 3ERT) and Human Epidermal Growth Factor Receptor 2 (HER2, PDB ID: 3PPO). biosciencedbc.jp While the highest affinity for ERα was observed with tetrahydropapaveroline (B182428) and for HER2 with graveolinine, this compound was also included in these docking analyses, showing interactions with amino acids on the ERα receptor. These computational predictions provide insights into the potential for this compound to modulate pathways relevant to breast cancer.
Influence on Cellular Physiology and Organelle Function
Specific research findings on this compound's direct modulation of antioxidant defense systems and its influence on reactive oxygen species (ROS) levels are not widely reported in the current scientific literature. While the broader field of antioxidant research extensively explores the role of various compounds in scavenging free radicals, mitigating oxidative stress, and enhancing cellular antioxidant defenses, detailed studies specifically characterizing this compound's activity in these pathways or providing relevant data tables are not readily accessible. frontiersin.orgmdpi.commdpi.comnih.gov
Preclinical Biological Activities and Pharmacological Investigations
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Research has demonstrated the antiproliferative and cytotoxic capabilities of Lunacrine, particularly against human cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer). researchgate.netresearchgate.netjyu.fi
Studies utilizing extracts of Lunasia amara, where this compound is a significant component, have shown a dose-dependent inhibition of cell growth in vitro. researchgate.netresearchgate.net For instance, an ethyl acetate (B1210297) extract containing this compound exhibited notable cell-growth inhibition in HeLa and T47D cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate this dose-dependent effect. researchgate.net
Table 1: In vitro Cytotoxic Activity of Lunasia amara Ethyl Acetate Extract (containing this compound) on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
| HeLa | 71.15 |
| T47D | 79.04 |
Source: researchgate.net
Beyond inhibiting cell growth, this compound-containing extracts have been observed to induce apoptosis in cancer cell models in vitro. researchgate.netijpsr.com Higher concentrations of these extracts led to a reduction in metabolic activity, indicative of the onset of apoptosis. researchgate.netijpsr.com Furthermore, this compound (also referred to as lunacridine) and its trifluoroacetyl derivative have been linked to DNA intercalation, topoisomerase II decatenation, cytotoxicity, and caspase activation activities, all of which are mechanisms associated with the induction of programmed cell death (apoptosis). researchgate.netresearchgate.net
Antimicrobial Properties
This compound, as a quinoline (B57606) alkaloid from Lunasia amara, has been reported to possess significant antimicrobial properties, encompassing both antibacterial and antituberculosis activities. researchgate.netresearchgate.net
Lunasia amara has been identified for its anti-Staphylococcus aureus activity, with this compound (also known as lunacridine) recognized as an active principle responsible for this effect. researchgate.net Ethanolic extracts derived from the bark of Lunasia sp., which contain quinoline alkaloids including this compound, have demonstrated the capacity to inhibit various Gram-positive and Gram-negative bacterial isolates, underscoring their effective antibacterial characteristics. ijpsr.com
This compound (lunacridine) has been reported to exhibit antitubercular activity. researchgate.netresearchgate.net Preliminary screening assays revealed that Lunasia amara displayed promising activity against Mycobacterium smegmatis ATCC 607. phcogrev.com While specific minimum inhibitory concentrations (MICs) for this compound against Mycobacterium tuberculosis are not explicitly detailed in the provided sources, other quinoline alkaloids isolated from Lunasia amara, such as graveolinine, 4-methoxy-2-phenylquinoline (B373701), and kokusagine, have shown antitubercular activity against Mycobacterium tuberculosis H37Rv strain with a reported MIC of 16 mg/mL. researchgate.net This suggests that the quinoline alkaloid class, to which this compound belongs, contributes to the antitubercular effects observed in the plant extracts.
Pharmacological Effects on Neuromuscular Systems (in vitro, animal models)
This compound, in conjunction with lunasine (B1675446) (another alkaloid), has demonstrated pharmacological effects on neuromuscular systems. phcogrev.comresearchgate.net Investigations have shown that these compounds induce a continuous increase in muscle tone and a rapid diminution of the muscle's power of response to stimulation. phcogrev.comresearchgate.net These effects on muscular tone have been observed in various contexts, including isolated voluntary and smooth muscles. phcogrev.com Furthermore, this compound has been noted to cause significant contraction in blood vessel walls and a considerable reduction in heart contractions. phcogrev.com this compound is also recognized for its central nervous system stimulatory activities. researchgate.netresearchgate.net
Antioxidant and Radical Scavenging Capabilities (in vitro assays)
Investigations into the antioxidant and radical scavenging capabilities of this compound have primarily been conducted through studies on extracts of Lunasia amara, where this compound serves as a marker compound. researchgate.netresearchgate.netresearchgate.net While direct in vitro assay data specifically for isolated this compound is limited in the provided search results, the extracts containing this compound have demonstrated notable antioxidant activity. researchgate.netresearchgate.netresearchgate.netjyu.fiamazonaws.com
Common in vitro assays employed to assess antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and hydroxyl radical scavenging methods. jyu.fiamazonaws.comnih.govksu.edu.trnih.govnih.govresearchgate.netmdpi.commdpi.commdpi.combioline.org.br These assays evaluate a compound's ability to neutralize free radicals by donating hydrogen atoms or electrons. nih.govmdpi.combioline.org.br
For instance, ethyl acetate extracts of Lunasia amara, which contain this compound, have shown in vitro antioxidant activity. researchgate.net Although specific IC50 values for isolated this compound are not detailed in the provided search results, various plant extracts demonstrating antioxidant properties in DPPH assays typically exhibit IC50 values ranging from low micrograms per milliliter to hundreds of micrograms per milliliter, with lower values indicating higher antioxidant activity. researchgate.netnih.govksu.edu.trnih.govmdpi.commdpi.comresearchgate.netplos.orgsld.curesearchgate.net
Central Nervous System Activity in Preclinical Models
This compound has been reported to possess central nervous system (CNS) stimulator activity in preclinical contexts. researchgate.net This suggests that this compound may exert effects that enhance mental and physical functions. asianjpr.com Preclinical models for evaluating CNS stimulant activity often involve in vivo animal studies that measure psychomotor activity. asianjpr.comgoogle.comslideshare.netslideshare.netnih.govmdpi.comnih.gov
Such models may include:
Spontaneous Motor Activity Tests: Assays like the open field test or actophotometer can quantify an animal's general locomotor activity. asianjpr.comslideshare.net An increase in activity can indicate CNS stimulation. slideshare.netnih.gov
Behavioral Tests: Other behavioral paradigms, such as those assessing arousal time or specific motor behaviors, can also be used to identify CNS stimulant effects. google.comslideshare.net
While the precise mechanisms and detailed findings of this compound's CNS stimulatory effects in preclinical models are not extensively elaborated in the provided search results, the reported activity indicates its potential influence on neurological function. researchgate.net Animal models play a crucial role in understanding the neuropharmacological properties of compounds and can provide insights into their potential therapeutic applications in neurological disorders. nih.govnih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Profiling (excluding human data)
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling are essential stages in drug development, providing critical information about how a compound behaves within a living organism before human trials. msdvetmanual.comgenomind.commdpi.comnih.goveuropa.eu Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, while pharmacodynamics describes its interaction with target molecules and biological responses. msdvetmanual.comgenomind.com Animal models, including rodents (mice, rats) and non-rodents (dogs, pigs, non-human primates), are widely used for these studies due to their physiological similarities to humans, although species-specific differences must be considered. sld.cumsdvetmanual.comnih.govnih.govmdpi.combitesizebio.com
Absorption and Distribution in Animal Models
Absorption refers to the movement of a drug from its site of administration into the bloodstream, while distribution describes its journey through the bloodstream to various tissues and organs. genomind.com In preclinical studies, these processes are evaluated using various animal models. msdvetmanual.commdpi.comnih.gov
Absorption Studies: These often involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in the plasma over time to determine the rate and extent of absorption and bioavailability. msdvetmanual.comgenomind.commdpi.comnih.gov Factors like the compound's chemical properties and the presence of food can influence absorption. genomind.comnih.gov
Distribution Studies: After absorption, a compound distributes to various tissues, including the brain, fat, and muscle. genomind.com The extent of distribution is often quantified by the apparent volume of distribution (Vd). msdvetmanual.com Studies may involve measuring compound concentrations in different tissues at various time points after administration, sometimes using techniques like whole-body autoradiography for radiolabeled compounds. mdpi.comnih.gov Factors such as blood flow, lipophilicity, molecular size, and plasma protein binding can influence distribution. genomind.com
Specific data on the absorption and distribution of isolated this compound in animal models are not explicitly detailed in the provided search results. However, general preclinical pharmacokinetic studies aim to characterize these parameters to understand systemic exposure and potential tissue accumulation. nih.goveuropa.eu
Metabolic Fate (e.g., involvement of CYP450 pathways)
Drug metabolism, or biotransformation, is the process by which compounds are chemically modified in the body, primarily to facilitate their excretion. nih.govgenomind.com The cytochrome P450 (CYP450) enzyme superfamily plays a pivotal role in Phase I drug metabolism, catalyzing oxidative reactions. mdpi.commdpi.comnih.govcriver.comdrugbank.comcreative-bioarray.com These enzymes are predominantly found in the liver and intestine but are also present in other tissues. mdpi.com
This compound has been reported to exhibit low inhibitory activities against the CYP3A4 enzyme. researchgate.netresearchgate.net CYP3A4 is a major CYP450 isoform responsible for the metabolism of a large number of drugs. criver.comdrugbank.comcreative-bioarray.com Inhibition of CYP450 enzymes can lead to drug-drug interactions, affecting the metabolism and efficacy of co-administered medications. mdpi.comnih.govcreative-bioarray.com
Advanced Analytical Methodologies in Lunacrine Research
Computational Analytical Approaches (e.g., Chemoinformatics, Molecular Dynamics Simulations)
Computational analytical approaches, encompassing chemoinformatics and molecular dynamics (MD) simulations, have become indispensable tools in modern chemical and pharmaceutical research, offering profound insights into the properties, interactions, and potential biological activities of chemical compounds like lunacrine. These in silico methodologies enable researchers to predict molecular behavior, screen potential drug candidates, and elucidate complex ligand-target interactions at an atomic level, often complementing and guiding experimental investigations. Chemoinformatics leverages computational techniques to manage, analyze, and interpret chemical data, facilitating the exploration of chemical space, the prediction of molecular properties, and the identification of structure-activity relationships (SARs) mdpi.comnih.govmdpi.com. Molecular dynamics simulations, on the other hand, provide a dynamic view of molecular systems by simulating the physical movements of atoms and molecules over time, offering critical information on conformational changes, binding energetics, and the stability of molecular complexes mdpi.comnih.govnih.gov.
Chemoinformatics Applications
In the context of this compound research, chemoinformatics plays a crucial role in systematizing and analyzing its chemical information alongside related compounds. This discipline aids in understanding the compound's structural characteristics and how these features might correlate with its biological effects. By employing various computational descriptors and similarity analyses, chemoinformatics can help in clustering this compound with other compounds that share structural motifs or predicted activities nih.govnii.ac.jp. Such analyses are foundational for virtual screening, where large databases of compounds are computationally filtered to identify those most likely to exhibit a desired biological activity, thereby streamlining the drug discovery pipeline mdpi.com. The comprehensive information available in databases like PubChem allows chemoinformaticians to access vast datasets of small molecules and their biological activities, enhancing the precision of drug profiling and the prediction of active compounds mdpi.com.
Molecular Dynamics Simulations Applications
Molecular dynamics simulations offer a dynamic and atomistic perspective on this compound's interactions with biological targets. These simulations are particularly valuable for understanding the intricate details of ligand-target binding, including the specific amino acid residues involved in interactions, the stability of the binding complex, and the conformational changes that occur upon binding mdpi.comnih.gov.
Research involving this compound has utilized molecular docking, a component often integrated with MD simulations, to predict its binding affinity and interaction modes with various biological macromolecules. For instance, in silico studies have investigated this compound's interaction with DNA models, suggesting its ability to intercalate between DNA base pairs. One such study reported a binding free energy of -6.63 kcal/mol for lunacridine (B1216684) (a quinoline (B57606) alkaloid closely related to this compound) with a DNA model using AutoDock 4.0 software core.ac.uk.
The findings from these computational analyses provide valuable insights into the potential mechanisms of action of this compound and its related quinoline alkaloids, suggesting avenues for further experimental validation and lead compound development.
Table 1: Summary of Computational Docking Findings for this compound
| Target | Software/Methodology | Binding Free Energy (kcal/mol) / Affinity | Key Interacting Amino Acids | Reference |
| DNA Model | AutoDock 4.0 | -6.63 (for lunacridine) | Intercalation between base pairs | core.ac.uk |
| ERα (3ERT) | Molecular Docking | Affinity reported (comparative) | Leu 387, Glu 419 | researchgate.netresearchgate.net |
| HER2 (3PPO) | Molecular Docking | Affinity reported (comparative) | Phe1004 | researchgate.netresearchgate.net |
Future Directions and Emerging Research Avenues for Lunacrine
Discovery of Novel Biological Targets and Therapeutic Pathways
Future research on Lunacrine is poised to deepen the understanding of its molecular targets and the therapeutic pathways it influences. While existing studies have identified its cytotoxic effects on cancer cell lines and its inhibitory actions on enzymes like topoisomerase II and CYP3A4, the precise mechanisms underlying many of its observed biological activities remain to be fully characterized. researchgate.netsustainability-directory.comnorthwestern.eduresearchgate.netacs.org In silico studies involving Lunasia amara metabolites, including this compound, have indicated potential interactions with breast cancer receptors such as Estrogen Receptor alpha (ERα) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netresearchgate.net This finding opens a significant avenue for future investigations to experimentally validate these predicted interactions in vitro and in vivo, aiming to establish this compound's role in breast cancer therapy. researchgate.netresearchgate.net
Moreover, the broader pharmacological effects of Lunasia amara, such as its anti-malaria activity, are being explored through network pharmacology, which could indirectly reveal novel therapeutic pathways for its active constituents like this compound. researchgate.net Advanced techniques in genetics, proteomics, and functional genomics are crucial for systematically identifying new drug targets. plos.org The application of metabolomics can also provide insights into disease pathogenesis, potentially uncovering new therapeutic targets influenced by this compound. nih.govmdpi.com Elucidating these novel targets and pathways could lead to the development of this compound or its derivatives as treatments for a wider range of diseases.
Development of Advanced Synthetic Methodologies for Accessing Complex Analogs
The development of advanced synthetic methodologies is paramount for overcoming the challenges associated with obtaining this compound and its complex analogs, especially given its natural scarcity. northwestern.edumdpi.com Early synthetic work has demonstrated the feasibility of synthesizing this compound, including racemic mixtures. nih.govrsc.org However, future efforts will focus on improving the efficiency, yield, and stereoselectivity of these syntheses. mdpi.comadelaide.edu.au
Key directions in this area include:
Concise and Enantioselective Synthesis: Developing more streamlined and stereospecific routes to access this compound and its chiral analogs. This is crucial for producing compounds with defined biological activities, as different enantiomers can have distinct pharmacological profiles. northwestern.edu
Green Chemistry Approaches: Integrating principles of green chemistry to minimize hazardous waste and energy consumption during the synthesis process. mdpi.com
Automated and Data-Driven Synthesis: Employing modern approaches that automate, analyze, and understand synthetic processes, potentially leveraging high-throughput experimentation and machine learning to accelerate the discovery and optimization of synthetic routes for this compound derivatives. adelaide.edu.auunistra.frlibretexts.org
These advancements would not only ensure a more sustainable and cost-effective supply of this compound for research but also facilitate the creation of novel complex analogs with enhanced therapeutic properties.
Exploration of this compound's Role in Inter-organismal Interactions
This compound's identification as a secondary metabolite produced by fungal endophytes (e.g., Penicillium chrysogenum, Fusarium sp., and Paracamarosporium leucadendri) residing within plants like Solanum mauritianum presents a compelling area for future research into inter-organismal interactions. researchgate.netnih.gov Fungal endophytes are known for their ability to produce a diverse array of bioactive secondary metabolites that contribute to the fitness and defense mechanisms of their host plants, and they engage in complex interactions with other microbes in their symbiotic environment. nih.govmdpi.comfrontiersin.org
Future investigations could focus on:
Ecological Function: Delving into the specific ecological roles of this compound in these symbiotic relationships. This might include its contribution to the host plant's resistance against pathogens, herbivores, or environmental stresses, or its influence on the composition and function of microbial communities within the plant. nih.govfrontiersin.org
Biosynthetic Origin and Regulation: Understanding how this compound's production is regulated within the endophyte-host system and whether environmental cues or host-microbe signaling influence its biosynthesis.
Bioprospecting: Exploring other endophytes from diverse plant species for this compound production or the discovery of novel this compound-like compounds, potentially leading to new sources or derivatives with unique biological activities. nih.gov
Understanding these intricate inter-organismal interactions could unlock new applications for this compound, such as its use as a natural biopesticide or a component in sustainable agricultural practices.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
The application of "omics" technologies is crucial for a comprehensive understanding of this compound's biology and its potential. Untargeted metabolomics, using techniques like UHPLC-Q-Orbitrap-HRMS, has already been instrumental in profiling the metabolites of Lunasia amara stem bark, successfully identifying this compound among numerous other compounds. researchgate.netresearchgate.net This highlights the power of metabolomics in characterizing the chemical diversity of natural sources.
Future research on this compound will increasingly integrate various omics technologies:
Metabolomics: Beyond identification, metabolomics can be used to study the metabolic fate of this compound in vivo, its impact on host metabolism, and the identification of biomarkers related to its activity. nih.govmdpi.com
Proteomics: Large-scale proteomic studies can identify the specific protein targets that this compound interacts with, elucidating its mechanism of action at a systems level. This includes identifying changes in protein expression, post-translational modifications, and protein-protein interactions in response to this compound treatment. mdpi.comresearchgate.net
Genomics and Transcriptomics: These technologies can be employed to understand the genetic basis of this compound biosynthesis in Lunasia amara and its endophytic producers. Transcriptomics can reveal gene expression changes induced by this compound, providing insights into the cellular pathways it modulates. mdpi.comnih.govresearchgate.net
Multi-Omics Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics will provide a holistic view of this compound's effects, offering a more complete picture of its biological impact and facilitating the discovery of new therapeutic applications. mdpi.comnextias.com
This integrated omics approach will accelerate the discovery of novel targets and pathways, leading to more targeted and effective therapeutic strategies.
Sustainable Production and Bioengineering Approaches for this compound and Derivatives
Given that this compound is a natural product, ensuring its sustainable and scalable production is a key future direction. Traditional extraction from plants can be resource-intensive and environmentally impactful. Bioengineering and synthetic biology offer promising alternatives for the sustainable production of complex biochemicals and natural products. sustainability-directory.comresearchgate.netunistra.frtalist.orgfrontiersin.orgnih.govcircularbioengineering.at
Future strategies for this compound's sustainable production include:
Microbial Cell Factories: Engineering microorganisms such as bacteria or yeast to biosynthesize this compound or its precursors. This involves identifying and transferring the necessary biosynthetic genes into host microbes and optimizing metabolic pathways for high-yield production through synthetic biology techniques. researchgate.netfrontiersin.orgfrontiersin.org
Plant Cell and Hairy Root Cultures: Developing controlled in vitro plant cell cultures or hairy root cultures of Lunasia amara to produce this compound. This method can offer a consistent supply independent of environmental factors and reduce the need for wild harvesting.
Bioprocess Optimization: Improving extraction and purification methods from natural sources or engineered systems to enhance efficiency and reduce environmental footprint. This could involve exploring novel, greener extraction technologies.
These bioengineering approaches aim to provide a reliable, environmentally friendly, and scalable source of this compound and its derivatives for research and potential therapeutic applications.
Advanced Computational Drug Design and Discovery Leveraging this compound Scaffolds
Advanced computational drug design (CADD) methodologies are poised to play a pivotal role in maximizing the therapeutic potential of this compound. Initial in silico studies, including molecular docking, have already demonstrated this compound's ability to interact with important biological targets like breast cancer receptors (ERα and HER2), providing a foundation for further computational exploration. researchgate.netresearchgate.net
Future directions in this area include:
Virtual Screening (VS): Leveraging this compound's quinoline (B57606) alkaloid scaffold to perform large-scale virtual screening of chemical libraries. This involves computationally identifying novel compounds with similar structural features or binding properties that could act as potential drug candidates. mdpi.comresearchgate.netwikipedia.orgnih.govsygnaturediscovery.com
Structure-Based Drug Design (SBDD): Utilizing the 3D structures of this compound and its known or predicted targets (e.g., topoisomerase II, breast cancer receptors) to rationally design and optimize new this compound derivatives. This involves molecular docking, molecular dynamics simulations, and binding free energy calculations to predict and refine interactions for improved potency, selectivity, and pharmacokinetic properties. researchgate.netdanaher.comucl.ac.ukresearchgate.netnih.gov
Ligand-Based Drug Design (LBDD): For targets where structural information is limited, LBDD approaches such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed, using this compound as a lead compound to identify and design new active molecules. wikipedia.orgdanaher.com
Artificial Intelligence (AI) and Machine Learning (ML): Integrating AI and ML algorithms into CADD workflows to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as to generate novel molecular structures with desired characteristics. This can significantly accelerate the lead optimization process and reduce the time and cost of drug discovery. mdpi.complos.orgwikipedia.orgresearchgate.netarxiv.org
By leveraging these advanced computational tools, researchers can systematically explore the chemical space around the this compound scaffold, leading to the discovery and optimization of novel therapeutic agents with enhanced efficacy and safety profiles.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Lunacrine's biochemical mechanisms?
- Methodological Answer :
- Step 1 : Align the question with broader research aims (e.g., "How does this compound inhibit Enzyme X in in vitro models?"). Ensure specificity by defining variables (e.g., concentration ranges, cell lines) .
- Step 2 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, assess feasibility by verifying access to this compound synthesis protocols or validated assays .
- Step 3 : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) for therapeutic studies. Example: "In murine hepatocytes (P), does this compound (I) reduce oxidative stress markers (O) compared to N-acetylcysteine (C)?" .
- Table 1 : Key Criteria for Research Questions
| Criterion | Application to this compound Research |
|---|---|
| Specific | Define target pathways (e.g., MAPK/ERK) |
| Measurable | Use quantifiable endpoints (e.g., IC₅₀ values) |
| Ethical | Justify animal/cell line usage per institutional guidelines |
Q. What experimental design principles apply to initial studies of this compound's physicochemical properties?
- Methodological Answer :
- Step 1 : Prioritize reproducibility by detailing solvent systems, temperature controls, and instrumentation (e.g., HPLC conditions for purity analysis) .
- Step 2 : Include negative/positive controls (e.g., solvent-only controls for cytotoxicity assays) .
- Step 3 : Validate methods using established protocols (e.g., ICH guidelines for stability testing) .
- Key Consideration : Document batch-to-batch variability in this compound synthesis, as impurities may confound results .
Q. How to validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- Step 1 : Assess accuracy and precision via spike-and-recovery experiments in plasma/tissue homogenates .
- Step 2 : Determine limits of detection (LOD) and quantification (LOQ) using serial dilutions, adhering to signal-to-noise ratios ≥3 and ≥10, respectively .
- Step 3 : Cross-validate with orthogonal techniques (e.g., LC-MS vs. UV-Vis spectroscopy) .
- Table 2 : Validation Parameters
| Parameter | Target Range |
|---|---|
| Intra-day precision | ≤15% RSD |
| Inter-day accuracy | 85–115% recovery |
| Linearity | R² ≥ 0.995 |
Advanced Research Questions
Q. How to resolve contradictions between this compound's in vitro potency and in vivo efficacy?
- Methodological Answer :
- Step 1 : Investigate pharmacokinetic factors (e.g., bioavailability, protein binding) using radiolabeled this compound in animal models .
- Step 2 : Analyze interspecies metabolic differences via liver microsome assays .
- Step 3 : Apply Bayesian statistics to reconcile conflicting datasets, weighting in vivo results by sample size and effect magnitude .
- Key Consideration : Use sensitivity analysis to identify variables (e.g., dosing frequency) most affecting translational gaps .
Q. What statistical approaches are robust for dose-response studies of this compound?
- Methodological Answer :
- Step 1 : Fit data to nonlinear regression models (e.g., sigmoidal curves for IC₅₀ calculations) .
- Step 2 : Address heteroscedasticity with weighted least squares regression .
- Step 3 : Compare model fits using Akaike Information Criterion (AIC) .
- Table 3 : Common Dose-Response Models
| Model | Application |
|---|---|
| Hill equation | Cooperativity in binding |
| Log-logistic | Asymmetric response curves |
Q. How to ensure reproducibility in long-term toxicity studies of this compound?
- Methodological Answer :
- Step 1 : Standardize animal husbandry (e.g., diet, light cycles) to minimize confounding variables .
- Step 2 : Use blinded histopathological assessments with inter-rater reliability checks .
- Step 3 : Archive raw data (e.g., histology slides, electronic lab notebooks) for third-party audits .
Q. What strategies integrate multi-omics data to elucidate this compound's mechanisms?
- Methodological Answer :
- Step 1 : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) via pathway enrichment tools (e.g., DAVID, STRING) .
- Step 2 : Apply machine learning (e.g., Random Forest) to identify biomarkers predictive of this compound response .
- Step 3 : Validate findings using CRISPR/Cas9 knockouts of candidate genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
